molecular formula C9H14N2S B15319605 (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine

Cat. No.: B15319605
M. Wt: 182.29 g/mol
InChI Key: IACYFYGJJNZUKP-UHFFFAOYSA-N
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Description

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2-methylthiazolyl group. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-methylthiazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the cyclopropyl group.

    Substitution: Substituted thiazole or cyclopropyl derivatives.

Scientific Research Applications

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The cyclopropyl group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    (2-Methylthiazol-4-yl)methanamine: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.

    Cyclopropylmethanamine: Does not contain the thiazole ring, leading to different reactivity and applications.

Uniqueness

(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C9H14N2S/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6,10H2,1H3

InChI Key

IACYFYGJJNZUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CC2)CN

Origin of Product

United States

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